molecular formula C7H11N3O B2701644 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-ylmethanol CAS No. 1593018-20-2

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-ylmethanol

Cat. No.: B2701644
CAS No.: 1593018-20-2
M. Wt: 153.185
InChI Key: BKJNIVRIXZEFNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-ylmethanol is a heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound features a triazole ring fused to a pyridine ring, forming a unique structure that offers potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-ylmethanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available reagents such as 2-chloropyrazine and hydrazine hydrate.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory synthesis procedures to produce the compound in larger quantities. This typically includes optimizing reaction conditions, using high-pressure reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-ylmethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-ylmethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Uniqueness

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-ylmethanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fused triazole-pyridine ring system offers a versatile platform for further derivatization and functionalization, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c11-4-6-1-2-7-9-8-5-10(7)3-6/h5-6,11H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJNIVRIXZEFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=CN2CC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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